2-(2,4-dichlorophenyl)-2-oxoethyl 4-chlorobenzoate
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Overview
Description
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-chlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,4-dichlorophenyl group and a 4-chlorobenzoate group, connected through an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-chlorobenzoate typically involves the esterification of 2,4-dichlorophenylacetic acid with 4-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorophenylacetic acid and 4-chlorobenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenylacetic acid and 4-chlorobenzoic acid.
Reduction: 2-(2,4-Dichlorophenyl)-2-hydroxyethyl 4-chlorobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoyl chloride: A related compound used in similar synthetic applications.
4-Chlorobenzoic acid: Shares the 4-chlorobenzoate moiety and is used in various chemical syntheses.
2,4-Dichlorophenylacetic acid: Contains the 2,4-dichlorophenyl group and is a precursor in the synthesis of the target compound.
Uniqueness
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-10-3-1-9(2-4-10)15(20)21-8-14(19)12-6-5-11(17)7-13(12)18/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUFPRIGXOFHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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